molecular formula C9H8F3NO2S B1463599 Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053660-04-0

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No. B1463599
CAS RN: 1053660-04-0
M. Wt: 251.23 g/mol
InChI Key: BJUVWOFMDQZRRW-UHFFFAOYSA-N
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Description

Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, also known as MTPA or 3-trifluoromethylpyridin-2-ylsulfanylacetate, is a small molecule with a wide range of applications in the field of scientific research. It is a versatile compound that can be used as a catalyst, a reagent, or a building block for synthesizing other molecules. MTPA is an important tool for scientists in the fields of organic chemistry, biochemistry, and pharmacology. It is a valuable tool for studying the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

Agrochemical Applications

“Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” and its derivatives play a significant role in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives containing this compound have acquired ISO common names .

Pharmaceutical Applications

Several derivatives of “Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” are also used in the pharmaceutical industry . Five pharmaceutical products containing this compound have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing “Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” have been granted market approval . These products are used to treat various conditions in animals.

Synthesis of Trifluoromethylpyridines

This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Participation in Horner-Wadsworth-Emmons Reaction

“Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” can participate in the Horner-Wadsworth-Emmons reaction . This reaction is a useful method for the formation of carbon-carbon double bonds.

Development of Fluorinated Organic Chemicals

The development of organic compounds containing fluorine has been made possible by the use of “Methyl (3-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” and its derivatives . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-15-7(14)5-16-8-6(9(10,11)12)3-2-4-13-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUVWOFMDQZRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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